![molecular formula C7H4ClFO B1582058 3-Chloro-4-fluorobenzaldehyde CAS No. 34328-61-5](/img/structure/B1582058.png)
3-Chloro-4-fluorobenzaldehyde
Overview
Description
3-Chloro-4-fluorobenzaldehyde (3-C4FBA) is a versatile organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless liquid with a sweet, pungent odor and is insoluble in water. 3-C4FBA is used as a starting material for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties make it an ideal reagent for many chemical reactions and it has been widely used in the synthesis of various compounds.
Scientific Research Applications
3-Chloro-4-fluorobenzaldehyde: A Comprehensive Analysis of Scientific Research Applications: 3-Chloro-4-fluorobenzaldehyde is a versatile chemical compound with several applications in scientific research. Below are some unique applications, each detailed in its own section:
Synthesis of Triclosan Analogs
This compound has been used in the synthesis of triclosan analogs bearing an isoxazole group on the ring, which could have potential antimicrobial properties .
Schiff Base Compounds
Due to its aldehyde group, 3-Chloro-4-fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction. Some of these compounds have demonstrated antimicrobial properties .
Synthetic Intermediate
The fluorine atom in 3-Chloro-4-fluorobenzaldehyde can be replaced via an oxidation reaction, making it a valuable synthetic intermediate in various chemical syntheses .
Molecular Modeling and Simulation
This compound’s data can be used in molecular modeling programs such as Amber, GROMACS, and Pymol for simulation visualizations, which are crucial in understanding molecular interactions and properties .
properties
IUPAC Name |
3-chloro-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVORVQPNNSASDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344010 | |
Record name | 3-Chloro-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34328-61-5 | |
Record name | 3-Chloro-4-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34328-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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